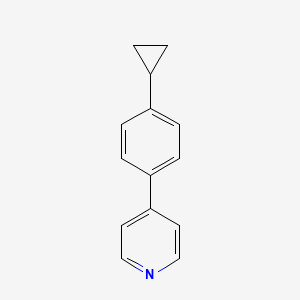

4-(4-Cyclopropylphenyl)pyridine

説明

4-(4-Cyclopropylphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a phenyl group bearing a cyclopropyl substituent.

特性

CAS番号 |

2102413-16-9 |

|---|---|

分子式 |

C14H13N |

分子量 |

195.26 g/mol |

IUPAC名 |

4-(4-cyclopropylphenyl)pyridine |

InChI |

InChI=1S/C14H13N/c1-2-11(1)12-3-5-13(6-4-12)14-7-9-15-10-8-14/h3-11H,1-2H2 |

InChIキー |

IPVCUHKJUNGFII-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=CC=C(C=C2)C3=CC=NC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclopropylphenyl)pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the hetero-Diels Alder reaction . Another approach includes the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired pyridine derivatives .

Industrial Production Methods

Industrial production of 4-(4-Cyclopropylphenyl)pyridine typically involves large-scale cyclization reactions using readily available starting materials. The process may include the use of transition metal catalysts to enhance the efficiency and yield of the reaction. The choice of solvents, temperature, and reaction time are optimized to ensure the highest purity and yield of the final product .

化学反応の分析

Types of Reactions

4-(4-Cyclopropylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Peracids are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds .

科学的研究の応用

4-(4-Cyclopropylphenyl)pyridine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-(4-Cyclopropylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

Comparison with Structural Analogs

Structural and Substituent Effects

The substituents on pyridine and phenyl rings significantly alter physicochemical properties. Key analogs include:

- 4-(4-Substituted Phenyl)Pyridine Derivatives (): These compounds feature chloro, amino, methyl, or nitro groups on the phenyl ring. For example, 2-amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl) derivatives exhibit molecular weights ranging from 466 to 545 g/mol, with melting points between 268–287°C .

- The rigid pyridine core in these polyimides contrasts with 4-(4-cyclopropylphenyl)pyridine, which lacks polymerizable amino groups but may exhibit similar solubility trends if functionalized .

Table 1: Substituent Impact on Key Properties

*Estimated based on molecular formula C₁₄H₁₃N.

Spectroscopic and Computational Insights

- Vibrational and Electronic Properties: 4-(1-Aminoethyl)pyridine derivatives () show that B3LYP/6-311+G(d,p) calculations predict bond lengths (e.g., C-N: ~1.46 Å) and angles (e.g., C-C-N: ~111°) close to experimental data . For 4-(4-cyclopropylphenyl)pyridine, similar DFT methods could predict its electronic transitions and charge transfer behavior, which are critical for applications in optoelectronics or catalysis.

- Global Reactivity Descriptors: Compounds like 4-(1-aminoethyl)pyridine exhibit ΔE (HOMO-LUMO gap) values of ~6.08 eV, suggesting moderate chemical reactivity . The cyclopropyl group’s electron-withdrawing nature might lower the HOMO-LUMO gap in 4-(4-cyclopropylphenyl)pyridine, enhancing its electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。